S-Enantiomer vs. R-Enantiomer: 50-Fold Differential GABAA Receptor Binding Affinity
Eszopiclone (S-zopiclone) demonstrates approximately 50-fold higher binding affinity for the benzodiazepine binding site of the GABAA receptor compared to the R-enantiomer [1]. This enantioselective binding difference is the molecular basis for the chiral switch strategy that eliminated the inactive R-enantiomer from the clinical formulation [2].
| Evidence Dimension | GABAA receptor binding affinity (relative) |
|---|---|
| Target Compound Data | S-zopiclone (eszopiclone): ~50-fold higher affinity (reference = 1× baseline) |
| Comparator Or Baseline | R-zopiclone: 1/50 of S-enantiomer affinity |
| Quantified Difference | ~50-fold difference |
| Conditions | In vitro radioligand binding studies; benzodiazepine binding site on GABAA receptor complexes |
Why This Matters
This ~50-fold affinity differential provides the quantitative justification for eszopiclone's reduced clinical dose (1-3 mg) relative to racemic zopiclone (3.75-7.5 mg), directly impacting procurement quantity requirements and formulation economics.
- [1] Eszopiclon im Handel. Pharmazeutische Zeitung. May 5, 2021. View Source
- [2] Najib J. Eszopiclone, a nonbenzodiazepine sedative-hypnotic agent for the treatment of transient and chronic insomnia. Clin Ther. 2006;28(4):491-516. doi:10.1016/j.clinthera.2006.04.012 View Source
